4,4'-(Pyridin-4-ylmethanediyl)dimorpholine
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Overview
Description
4,4’-(Pyridin-4-ylmethanediyl)dimorpholine is a chemical compound characterized by the presence of a pyridine ring connected to two morpholine groups via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyridin-4-ylmethanediyl)dimorpholine typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the use of 4-methylpyridine, which undergoes deprotonation with a strong base such as lithium diisopropylamide (LDA) to form a nucleophilic intermediate. This intermediate then reacts with morpholine to form the desired product .
Industrial Production Methods
Industrial production of 4,4’-(Pyridin-4-ylmethanediyl)dimorpholine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Pyridin-4-ylmethanediyl)dimorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the morpholine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
4,4’-(Pyridin-4-ylmethanediyl)dimorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4,4’-(Pyridin-4-ylmethanediyl)dimorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di(4-pyridyl)biphenyl: Similar in structure but with biphenyl instead of morpholine groups.
4,4’-(2-Pyridinylmethylene)bisphenol: Contains bisphenol groups instead of morpholine.
4,4’-Di(pyridin-4-yl)-1,1’-biphenyl: Another structurally related compound with biphenyl groups
Uniqueness
4,4’-(Pyridin-4-ylmethanediyl)dimorpholine is unique due to the presence of both pyridine and morpholine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
4-[morpholin-4-yl(pyridin-4-yl)methyl]morpholine |
InChI |
InChI=1S/C14H21N3O2/c1-3-15-4-2-13(1)14(16-5-9-18-10-6-16)17-7-11-19-12-8-17/h1-4,14H,5-12H2 |
InChI Key |
GAZGPNVOYNEFNB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=NC=C2)N3CCOCC3 |
Origin of Product |
United States |
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